molecular formula C20H30N2O2 B5081338 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE

1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B5081338
M. Wt: 330.5 g/mol
InChI Key: BKVRQJVVBDBNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{BICYCLO[221]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a bicyclic structure combined with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through Diels-Alder reactions or other cycloaddition reactions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using halogenated intermediates .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to the combination of the bicyclic structure and the piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-23-19-5-3-4-17(20(19)24-2)14-21-8-10-22(11-9-21)18-13-15-6-7-16(18)12-15/h3-5,15-16,18H,6-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVRQJVVBDBNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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